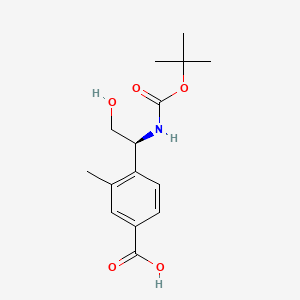

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid

Description

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

4-[(1S)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-3-methylbenzoic acid |

InChI |

InChI=1S/C15H21NO5/c1-9-7-10(13(18)19)5-6-11(9)12(8-17)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m1/s1 |

InChI Key |

MONPMZNNSIGDOA-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)O)[C@@H](CO)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(CO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid

General Synthetic Strategy

The synthesis generally follows a multi-step approach involving:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction of the hydroxyethyl side chain at the 4-position of the 3-methylbenzoic acid scaffold.

- Control of stereochemistry to obtain the (S)-enantiomer.

The Boc group serves as a protective moiety to prevent undesired reactions on the amino group during subsequent synthetic steps, a common strategy in peptide and pharmaceutical intermediate synthesis.

Stepwise Preparation Procedures

Starting Material Preparation

The synthesis often begins with methyl 4-aminobenzoate or methyl 4-formylbenzoate derivatives. For example, methyl 4-aminobenzoate can be converted into intermediates by protection and functional group transformations.

Amino Group Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to form the Boc-protected amino intermediate. This step avoids side reactions involving the free amine during subsequent modifications.

Introduction of the Hydroxyethyl Side Chain

The hydroxyethyl substituent is introduced typically via alkylation or reductive amination reactions:

- Alkylation : The Boc-protected amino intermediate is alkylated with suitable hydroxyethyl halides or derivatives.

- Reductive Amination : The aldehyde functional group (e.g., from methyl 4-formylbenzoate) is reacted with an amine under reductive conditions to install the hydroxyethyl side chain with stereocontrol.

These reactions are often catalyzed or mediated by mild reducing agents or catalytic hydrogenation.

Stereochemical Control

Catalytic Reduction and Oxime Route (Patent Insights)

A related synthetic approach involves the preparation of 4-aminomethylbenzoic acid derivatives, which are structurally related precursors, via oxime intermediates and catalytic hydrogenation:

- Oxime Formation : 4-formylbenzoate derivatives react with hydroxylamine to form oxime intermediates.

- Catalytic Hydrogenation : The oxime is reduced to the corresponding amine using palladium on carbon (Pd/C) or other catalysts under mild hydrogen pressure (1–15 atm) and temperatures (30–50 °C), often in the presence of aqueous sodium hydroxide.

- This method allows for efficient amine formation under relatively mild conditions, reducing costs and improving safety compared to high-pressure methods (>20 atm).

This catalytic reduction approach can be adapted to prepare Boc-protected amino acid derivatives by subsequent protection steps.

Data Table: Summary of Preparation Methods

Analytical and Research Notes

- The Boc group is essential for protecting the amino functionality during multi-step synthesis, preventing side reactions and facilitating purification.

- Stereochemical purity is critical for biological activity; thus, methods ensuring (S)-configuration are prioritized.

- Catalytic hydrogenation using palladium catalysts is preferred for its efficiency and mild reaction conditions compared to older high-pressure methods.

- Purification steps often involve filtration, crystallization, or chromatographic separation to achieve high purity suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Boc-protected amino group can be substituted using nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted amines.

Scientific Research Applications

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is used in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural motifs with intermediates and derivatives reported in EP 4 374 877 A2. Below is a comparative analysis with Reference Example 114 (2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride) and hypothetical analogs (Table 1):

Table 1: Structural and Functional Comparison

Functional Differences and Implications

Bioactivity and Target Binding

- The carboxylic acid group in the target compound enables salt formation (e.g., sodium salts for improved solubility) and ionic interactions with biological targets, unlike the aldehyde in Reference Example 114, which is more reactive but less stable in physiological conditions .

- The Boc group shields the amine from premature metabolism, contrasting with the methoxyethyl-methylamine in Reference Example 114, which may exhibit faster clearance due to lack of protection.

Stereochemical Influence

- The (S)-configuration of the hydroxyethyl side chain likely enhances enantioselective binding to chiral targets (e.g., enzymes or receptors), whereas non-chiral analogs (e.g., Reference Example 114) lack this specificity.

Metabolic Stability

- The 3-methyl group on the aromatic ring reduces oxidative metabolism compared to 2,3-difluoro substituents , which may increase electron-withdrawing effects and susceptibility to enzymatic degradation.

Biological Activity

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid, also known by its CAS number 2828028-30-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

- Molecular Formula : C15H21NO5

- Molar Mass : 295.33 g/mol

- CAS Number : 2828028-30-2

The compound features a benzoic acid core with a tert-butoxycarbonyl (Boc) amino group and a hydroxyethyl substituent, which may contribute to its biological interactions.

Research indicates that compounds similar to this compound can modulate various biological pathways:

Case Studies and Research Findings

Several studies have investigated compounds within the same chemical family or with similar structures, providing insights into their biological activities:

Potential Therapeutic Applications

Given its structural features and the biological activities observed in related compounds, this compound may have potential applications in:

- Cancer Therapy : As an HDAC inhibitor or as part of combination therapies targeting oxidative stress pathways.

- Neuroprotection : By modulating Nrf2 activation, it could provide protective effects against neurodegenerative diseases linked to oxidative damage.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, DMAP, 0–25°C, 12h | 70–85% | ≥95% |

| Hydroxyethylation | Ethylene oxide, NaH, THF, reflux, 6h | 60–75% | 90–95% |

Basic Question: What analytical techniques confirm the chiral purity of this compound?

Methodological Answer:

Chiral purity is validated using:

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (80:20) + 0.1% TFA. Retention time differences ≥1.5 min indicate enantiomeric separation .

- Optical Rotation: Compare observed [α]²⁵D to literature values (e.g., +15.3° for (S)-enantiomer in methanol) .

- Circular Dichroism (CD): Peaks at 220–240 nm confirm stereochemical integrity .

Advanced Question: How should researchers address discrepancies in reported solubility data?

Methodological Answer:

Discrepancies arise from solvent polarity, temperature, and pH. Systematic protocols:

Solvent Screening: Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) at 25°C and 37°C.

Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions (common at >1 mM) .

NMR Solubility Assay: Use deuterated solvents to quantify dissolved compound via ¹H NMR integration .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DMSO | >50 | Hygroscopic; use anhydrous |

| Methanol | 20–30 | May form esters over time |

| PBS (pH 7.4) | <0.1 | Requires sonication |

Advanced Question: What are the primary degradation pathways under accelerated stability testing?

Methodological Answer:

Degradation occurs via:

- Boc Deprotection: Acidic (pH <3) or thermal (>40°C) conditions cleave the Boc group, forming a primary amine .

- Ester Hydrolysis: The hydroxyethyl side chain may hydrolyze in basic conditions (pH >10), generating a diol .

- Oxidation: The benzoic acid moiety is susceptible to peroxide-mediated oxidation in polar solvents .

Stability Protocol:

- Store at –20°C under argon.

- Monitor degradation via LC-MS every 3 months (degradants >0.5% warrant reformulation) .

Advanced Question: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to screen against targets like serine proteases .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

- Pharmacophore Mapping: Identify critical H-bond donors (e.g., hydroxyethyl group) and hydrophobic regions (methylbenzoic acid) .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazards: Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (H335) .

- PPE: Nitrile gloves, safety goggles, and fume hood use mandatory.

- Spill Management: Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced Question: What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

Challenges include:

- Polymorphism: Screen 10+ solvent systems (e.g., ethanol/water, acetone/heptane) to isolate stable polymorphs .

- Crystal Twinning: Use seeding techniques with microcrystals (<10 µm) to control nucleation .

- Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for low-symmetry crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.